melleolide D
Description
Contextualization within Fungal Sesquiterpenoid Aryl Esters
To fully appreciate the significance of Melleolide D, it is essential to understand its place within the broader chemical classes of protoilludane sesquiterpenoids and the more specific subclass of melleolides. These classifications are based on the core molecular skeleton and biosynthetic origins of the compounds.
Protoilludane sesquiterpenoids are a class of natural products characterized by a distinctive fused ring system, specifically an annulated 5/6/4-tricyclic carbon skeleton. mdpi.com These compounds are almost exclusively produced by fungi, particularly from the Basidiomycota phylum. researchgate.net The first member of this class, illudol, was isolated in 1950, and since then, over 180 different protoilludane natural products have been identified. mdpi.comresearchgate.net This class of molecules is known for a wide array of biological activities, including antimicrobial, antifungal, and cytotoxic properties, making them a subject of interest in drug discovery. mdpi.comnih.gov They are biogenetically derived from the cyclization of farnesyl pyrophosphate, a common precursor for sesquiterpenoids. The protoilludane skeleton can be further modified by other metabolic pathways, leading to a large and structurally diverse group of related compounds. nih.gov
Within the large family of protoilludane sesquiterpenoids, the melleolides form a distinct and significant subclass. These compounds are sesquiterpenoid aryl esters, meaning they consist of a protoilludane-type alcohol chemically linked via an ester bond to an aromatic moiety, typically orsellinic acid or one of its derivatives. nih.govresearchgate.net Melleolides are considered polyketide-sesquiterpene hybrids and are characteristic secondary metabolites of the honey mushroom, Armillaria mellea, and related species. rsc.org In fact, the Armillaria genus is the only known natural source of melleolide antibiotics. nih.govresearchgate.net This structural uniqueness, combining two different biosynthetic pathways, contributes to their diverse biological activities, which range from antifungal and cytotoxic to phytotoxic and anti-inflammatory. researchgate.netrsc.orgleibniz-hki.de
Interactive Data Table: Classification of this compound
| Category | Description |
| Broad Class | Sesquiterpenoid |
| Subclass | Protoilludane |
| Specific Group | Melleolide (Sesquiterpenoid Aryl Ester) |
| Core Skeleton | Annulated 5/6/4-tricyclic system |
| Characteristic Feature | Ester linkage between a protoilludene alcohol and an orsellinic acid derivative |
| Primary Natural Source | Armillaria species (e.g., Armillaria mellea) |
Historical Perspective of this compound Discovery
The discovery of this compound is intertwined with the broader exploration of the chemistry of Armillaria fungi, a genus known for its complex ecological roles as both a pathogen and a symbiont.
This compound was first reported as part of a group of related antibacterial sesquiterpenoids isolated from the fungus Armillaria mellea. nih.gov A key publication from 1986 detailed the isolation and structural elucidation of Melleolides B, C, and D. nih.gov These compounds were part of a larger group, Melleolides A through N, that were isolated from this fungal species. mdpi.com The initial structural determination was accomplished using spectroscopic techniques. Later studies focused on confirming the absolute stereochemistry of these complex molecules; for this compound, its absolute configuration was determined through semi-synthesis and a comparison of its optical rotation with that of related compounds. mdpi.com
The isolation of this compound and its congeners was a pivotal step in characterizing the chemical profile, or metabolome, of the Armillaria genus. researchgate.netmdpi.com It helped establish that sesquiterpenoid aryl esters are the characteristic secondary metabolites produced by these fungi. nih.govnih.gov The consistent production of melleolides across different Armillaria species highlights their importance to the fungus, potentially in ecological interactions such as defense or communication. d-nb.info Subsequent metabolomic studies of Armillaria have frequently focused on detecting and quantifying these compounds to understand the fungus's response to environmental changes or to explore its symbiotic and pathogenic relationships. mdpi.comfrontiersin.org The presence and diversity of the melleolide family, including this compound, are now recognized as a key chemotaxonomic marker for the genus Armillaria.
Current Academic Significance and Research Trajectory of this compound
This compound continues to be a subject of academic research due to its interesting biological activities and complex structure. The current research trajectory is multifaceted, exploring its therapeutic potential, mechanism of action, and biosynthesis.
Modern studies have confirmed a range of biological effects for the melleolide class, including potent antifungal, cytotoxic, and anti-inflammatory activities. researchgate.netnih.gov This has spurred further investigation into their potential as lead compounds for drug development. A significant area of current research is the elucidation of their molecular mechanisms of action. For example, certain melleolides have been found to target the eukaryotic translation elongation factor 2 (eEF2), a crucial component of protein synthesis in fungi, while others inhibit human 5-lipoxygenase (5-LO), an enzyme involved in inflammation. rsc.orgnih.gov
Furthermore, there is a strong focus on understanding the structure-activity relationships (SAR) within the melleolide family. nih.gov Researchers are working to identify the specific structural features of molecules like this compound that are responsible for their biological effects. nih.govresearchgate.net Another active area of investigation is the biosynthesis of these complex natural products, with studies aimed at identifying the genes and enzymes, such as polyketide synthases, that Armillaria uses to construct them. nih.gov This biosynthetic knowledge could eventually be harnessed for the biotechnological production of melleolides or novel, structurally related analogs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101922-80-9 |
|---|---|
Molecular Formula |
C24H31ClO8 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[(2R,2aS,4aR,7R,7aS,7bR)-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C24H31ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,15,18-19,26-28,30-31H,8-10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |
InChI Key |
PSCSRVBGZZBKIW-IQEKTTGQSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)CO)O)C |
Isomeric SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)CO)O)C |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)CO)O)C |
Synonyms |
melleolide D |
Origin of Product |
United States |
Methodologies for Isolation and Advanced Structural Elucidation of Melleolide D
Chromatographic Techniques for Melleolide D Isolation and Purification
The isolation of this compound from its natural sources, typically fungi of the Armillaria genus, involves multiple chromatographic steps to separate it from a complex mixture of metabolites. These techniques are crucial for obtaining the compound in sufficient purity for structural analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the final purification stages of this compound. It allows for the separation of closely related compounds based on their differential interactions with a stationary phase under high pressure.
Semi-preparative HPLC has been employed for the purification of melleolides, including this compound. For instance, a Luna® C5 column (250×10 mm, 5 µm particle size, 100 Å pore size) has been utilized as the stationary phase. The mobile phase typically consists of a gradient elution system, often employing water as solvent A and acetonitrile (B52724) as solvent B, sometimes with the addition of 0.1% formic acid to enhance separation and peak shape. A flow rate of 4 mL/min and detection at wavelengths of 190 nm and 272 nm are common parameters thieme-connect.com. Another approach involves using a Gemini 5u C18 semi-preparative column with a flow rate of 5 mL/min, employing a linear gradient from 70% methanol-water to 100% methanol (B129727), with detection via a photodiode array detector nih.govresearchgate.net. These methods are vital for achieving the high purity required for subsequent spectroscopic analysis.
Table 1: Chromatographic Techniques Employed for this compound Isolation
| Technique | Stationary Phase | Mobile Phase | Detection | Notes/Purpose |
| HPLC (Semi-preparative) | Luna® C5 (250×10 mm, 5 µm, 100Å) | Water/Acetonitrile gradient (± 0.1% formic acid) | UV (190, 272 nm) | Final purification step, separation of closely related compounds thieme-connect.com. |
| HPLC (Semi-preparative) | Gemini 5u C18 | Methanol-water gradient | Photodiode Array (PDA) | Purification of melleolide-type compounds nih.govresearchgate.net. |
| Column Chromatography | Silica (B1680970) gel | Various organic solvents (e.g., ethyl acetate, hexane) | N/A (fraction collection) | Initial purification of crude extracts, separation of major compound classes thieme-connect.com. |
| Solid Phase Extraction (SPE) | N/A | N/A | N/A | Pre-processing of samples for analysis of related compounds researchgate.net. |
Other Chromatographic Separation Strategies
Beyond HPLC, other chromatographic methods are integral to the isolation process, often preceding the final HPLC purification.
Column Chromatography (CC) , typically using silica gel as the stationary phase, is widely applied for the initial fractionation of crude fungal extracts. This technique separates compounds based on their polarity and affinity for the stationary phase, using a gradient of organic solvents. Flash chromatography, a rapid form of column chromatography, has also been utilized for the isolation of melleolides and related compounds .
Solid Phase Extraction (SPE) can be employed as a preliminary step to concentrate or selectively extract target compounds from complex biological matrices, facilitating subsequent chromatographic analysis researchgate.net.
Successive extraction with solvents of increasing polarity, such as dichloromethane (B109758) followed by methanol and water, is a common initial step to partition the metabolites from the fungal biomass before chromatographic separation thieme-connect.com.
Advanced Spectroscopic Approaches for this compound Structural Confirmation
The definitive confirmation of this compound's structure and stereochemistry relies heavily on various advanced spectroscopic techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure
NMR spectroscopy provides detailed information about the atomic connectivity, functional groups, and spatial arrangement of atoms within a molecule. For this compound, a comprehensive suite of NMR experiments is employed.
The structure elucidation of melleolides, including this compound, has been primarily achieved through extensive NMR spectroscopic analysis nih.govmdpi.comresearchgate.net. Specifically, the structure and absolute configuration of this compound have been elucidated using a combination of NMR data and chemical evidence . For example, the absolute configuration at C-13 of this compound was determined by treating melledonal C with sodium borohydride, yielding a compound identical to this compound, thus assigning the same absolute configuration . Furthermore, the absolute configurations of this compound and related compounds have been determined through semi-synthesis and comparison of optical rotations mdpi.com.
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, provide fundamental data regarding the number and types of protons and carbons, their chemical environments, and basic connectivity.
¹H NMR spectra reveal the presence of various proton environments, including methyl groups, methylene (B1212753) protons, methine protons, and potentially hydroxyl or aldehyde protons, providing information about their chemical shifts and multiplicities. ¹³C NMR spectra, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identify the carbon skeleton, including quaternary carbons, methylene, methine, and methyl carbons. For instance, in the study of related protoilludene structures, ¹H chemical shifts were found to be more informative than ¹³C shifts for distinguishing diastereomers researchgate.net. PubChem also lists spectral information, including ¹³C NMR spectra, for melleolide nih.gov.
Two-dimensional (2D) NMR techniques are indispensable for establishing detailed molecular connectivity and determining relative stereochemistry, which are critical for the complete structural assignment of complex molecules like this compound.
COSY (COrrelated SpectroscopY) experiments establish correlations between protons that are coupled through chemical bonds (typically two or three bonds apart), mapping out the proton spin systems nih.govprinceton.eduslideshare.netresearchgate.netgriffith.edu.auscielo.br.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded ¹H and ¹³C nuclei, identifying which proton is attached to which carbon nih.govprinceton.eduslideshare.netresearchgate.netgriffith.edu.auscielo.br.
NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating frame Overhauser Effect SpectroscopY) experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å). These experiments are vital for determining the relative stereochemistry of the molecule, including the configuration of chiral centers and the orientation of substituents nih.govmdpi.comresearchgate.netprinceton.eduslideshare.netresearchgate.net. For example, the relative configurations of related compounds were determined using NOESY mdpi.com, and HMBC and NOESY spectra were used to confirm the structure of 8α-hydroxy-6-protoilludene, a precursor in melleolide biosynthesis nih.gov.
Table 2: 2D NMR Techniques for this compound Structural Elucidation
| Technique | Purpose | Information Gained | Key References |
| COSY | Homonuclear ¹H-¹H Correlation | Identifies protons coupled through chemical bonds (2-3 bonds), maps proton spin systems. | nih.govprinceton.eduslideshare.netresearchgate.netgriffith.edu.auscielo.br |
| HSQC | Heteronuclear ¹H-¹³C Correlation | Establishes direct ¹H-¹³C bond connectivities. | nih.govprinceton.eduslideshare.netresearchgate.netgriffith.edu.auscielo.br |
| HMBC | Heteronuclear ¹H-¹³C Correlation | Reveals long-range ¹H-¹³C connectivities (2-4 bonds), aids in skeleton assembly. | nih.govprinceton.eduslideshare.netresearchgate.netgriffith.edu.auscielo.br |
| NOESY | Homonuclear ¹H-¹H Through-Space Correlation | Detects protons in close spatial proximity, crucial for relative stereochemistry. | nih.govmdpi.comresearchgate.netprinceton.eduslideshare.netresearchgate.net |
| ROESY | Homonuclear ¹H-¹H Through-Space Correlation | Similar to NOESY, detects spatial proximity, often used for specific molecular types. | researchgate.netprinceton.edu |
In addition to NMR, other techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) are used to determine the exact mass and molecular formula researchgate.netnih.gov. The absolute configuration can also be determined through comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra mdpi.comresearchgate.net.
Biosynthetic Pathways and Precursors of Melleolide D
Proposed Biosynthetic Origin of the Melleolide D Skeleton
The foundational framework of this compound is a protoilludane-type sesquiterpenoid. researchgate.netnih.gov This tricyclic skeleton is the result of the cyclization of a universal precursor, followed by enzymatic modifications.
The journey towards the melleolide skeleton begins with farnesyl diphosphate (B83284) (FPP), a universal precursor for all sesquiterpenoids. nih.govresearchgate.net The biosynthesis of terpenes, a vast and diverse class of natural products, initiates with the cyclization of acyclic prenyl diphosphates like FPP. nih.gov In the case of melleolides, FPP undergoes a complex cyclization to form the initial protoilludene core. nih.govuniprot.orguniprot.org This crucial first step is a committing reaction in the pathway leading to the diverse array of melleolide structures. researchgate.netnih.gov
The enzyme responsible for catalyzing the cyclization of farnesyl diphosphate is protoilludene synthase. nih.govresearchgate.net Specifically, studies on Armillaria gallica and Armillaria mellea have identified a Δ⁶-protoilludene synthase, which converts FPP into 6-protoilludene. nih.govuniprot.org This enzyme is a key player, as its action marks the entry point into the melleolide biosynthetic pathway. researchgate.netnih.gov The gene encoding this synthase has been cloned and characterized, revealing its presence as a single copy in the genome of A. gallica. nih.gov
Genetic Basis and Regulation of this compound Production
The production of melleolides is orchestrated by a series of enzymes encoded by genes typically organized in a contiguous chromosomal region known as a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated expression of all necessary catalytic components.
Research into various Armillaria species, the primary producers of melleolides, has led to the identification of the 'mel' gene cluster. acs.orgnih.gov In Armillaria mellea and Armillaria gallica, searching the fungal genomes with sequences for known key enzymes, such as protoilludene synthase (Pro1) and the polyketide synthase ArmB, revealed a distinct BGC. nih.govmdpi.comasm.org This cluster contains the core genes required for synthesizing the melleolide scaffold.
The typical melleolide BGC is composed of several key genes whose products carry out the sequential steps of biosynthesis. uniprot.orguniprot.orghmdb.ca The cytochrome P450 monooxygenases are particularly crucial for the structural diversification of the melleolide family. nih.govuniprot.orghmdb.ca It is hypothesized that these enzymes are responsible for the extensive hydroxylation of the protoilludene skeleton, leading to compounds like this compound, which features alcohol groups at positions C-4, C-5, C-10, and C-13. nih.govuniprot.orguniprot.orghmdb.ca
Interestingly, not all genes related to melleolide biosynthesis are located within the primary cluster. Studies have shown that the genes encoding flavin-dependent halogenases (e.g., armH1 to armH5), which are responsible for the chlorination of the orsellinic acid moiety in some melleolide derivatives, are found outside the main BGC. nih.govasm.orghmdb.ca
Table 1: Key Genes Identified in Melleolide Biosynthetic Gene Clusters
| Gene/Protein Name | Enzyme Class | Function in Melleolide Biosynthesis | Source Organism Example | Reference |
|---|---|---|---|---|
| Pro1 | Sesquiterpene Cyclase | Catalyzes the initial cyclization of farnesyl diphosphate to form the protoilludene core. | Armillaria gallica | mdpi.comnih.govnih.gov |
| ArmB | Non-reducing Polyketide Synthase (NR-PKS) | Synthesizes orsellinic acid from acetyl-CoA and malonyl-CoA and catalyzes its esterification to the sesquiterpene alcohol. | Armillaria mellea | mdpi.comuniprot.orgnih.gov |
| CYP enzymes | Cytochrome P450 Monooxygenase | Catalyze multiple hydroxylation steps on the protoilludene scaffold, creating the diverse alcohol functionalities seen in various melleolides, including this compound. | Armillaria mellea, Armillaria gallica | nih.govuniprot.orghmdb.canih.gov |
| Various | Oxidoreductases | Involved in various oxidation/reduction modifications of the melleolide structure. Their precise roles are still under investigation. | Armillaria mellea | nih.govuniprot.orghmdb.ca |
| Various | O-methyltransferase | Catalyzes the methylation of hydroxyl groups, such as the 5'-O-methylation of the aromatic ring observed in some derivatives. | Armillaria mellea | nih.govuniprot.orghmdb.ca |
The expression of the melleolide biosynthetic genes is tightly regulated, often depending on the specific culture conditions. Transcriptome analysis has provided significant insights into this regulation. A study on Armillaria tabescens utilized RNA-sequencing to compare gene expression between different fermentation media. acs.orgnih.govresearchgate.net When cultured in a specific medium (F1 broth), the entire mel gene cluster showed significant upregulation compared to cultivation in a standard potato dextrose broth. acs.orgresearchgate.net
This transcriptomic profiling revealed that genes involved in both the structural formation (melA, melB) and subsequent modifications (melD, melE, melQ) were transcribed at higher levels, correlating with increased melleolide production. researchgate.net Furthermore, the analysis identified a gene, melF, whose expression was also significantly upregulated and is hypothesized to function as a pathway-specific regulatory factor for the mel cluster. researchgate.net These findings highlight that melleolide biosynthesis can be activated or enhanced by manipulating environmental and nutritional cues, a strategy often referred to as OSMAC (One Strain, Many Compounds). acs.orgnih.gov
Precursor Incorporation Studies and Metabolic Engineering Approaches
The elucidation of the this compound biosynthetic pathway relies on understanding its fundamental building blocks and developing methods to manipulate their production.
The biosynthesis of the melleolide scaffold begins with precursors from primary metabolism. epo.org The tricyclic sesquiterpenoid core is derived from farnesyl diphosphate (FPP), a product of the mevalonate (B85504) pathway. nih.govresearchgate.netgoogle.com The orsellinic acid portion is synthesized by the polyketide synthase ArmB, which condenses one molecule of acetyl-CoA with three molecules of malonyl-CoA. uniprot.orghmdb.ca ArmB then exhibits a unique cross-coupling activity, catalyzing the esterification of the newly formed orsellinic acid to the hydroxylated sesquiterpene alcohol, such as the precursor to this compound. uniprot.orgnih.gov
Metabolic engineering presents a promising avenue for enhancing the production of melleolides or generating novel analogues. acs.orgnih.govnih.gov Several strategies have been proposed and explored:
Heterologous Expression: The genes from the melleolide cluster can be transferred into a more tractable host organism, like Escherichia coli or Saccharomyces cerevisiae, for production. epo.orgscispace.com For instance, the A. gallica protoilludene synthase gene has been successfully expressed in E. coli. nih.gov This approach decouples the production from the slow-growing native fungus and allows for easier optimization.
Pathway Upregulation: As demonstrated by transcriptomic studies, altering culture conditions can activate silent or weakly expressed gene clusters. acs.orgnih.gov Supplementing the culture medium of Armillaria ostoyae with rapeseed oil was found to increase the production of one melleolide derivative sixfold, indicating that lipid-based precursors can boost the biosynthetic output. researchgate.netresearchgate.net
Precursor Supply Enhancement: Engineering the host to overproduce key precursors like FPP is a common strategy. This can be achieved by overexpressing genes from the mevalonate pathway, such as a truncated HMG-CoA reductase, which is a key rate-limiting enzyme. epo.org
These approaches pave the way for the sustainable and scalable production of this compound and other valuable compounds from this family, facilitating further research and potential applications. acs.orgnih.gov
Total Synthesis and Synthetic Methodologies for Melleolide D
Strategic Approaches to the Total Synthesis of Melleolide D and its Congeners
The synthesis of this compound and its related sesquiterpenes often involves building the core tricyclic framework and then elaborating it with the characteristic aryl ester linkage. Several research groups have reported unified synthetic strategies to access various protoilludane and melleolide families researchgate.net.
Construction of the Tricyclic Protoilludane Core
The defining feature of this compound is its curved 5/6/4 tricyclic protoilludane system, which includes an angular hydroxyl group researchgate.netresearchgate.net. The construction of this strained framework has been a central challenge. Key transformations employed in various synthetic endeavors include:
[2 + 2] Cycloaddition: A notable strategy involves the Me3Al-catalyzed [2 + 2] cycloaddition of a ketene (B1206846) silyl (B83357) acetal (B89532) with a propiolate to initiate the formation of the protoilludane core researchgate.netresearchgate.net. This reaction is crucial for establishing the cyclobutane (B1203170) ring, a hallmark of the protoilludane skeleton.
Reductive Ring-Opening: Subsequent reductive ring-opening of a cyclic hemiketal intermediate has been utilized to further elaborate the core structure researchgate.netresearchgate.net.
Intramolecular Morita-Baylis-Hillman Reaction: The intramolecular Morita-Baylis-Hillman reaction has also been employed as a key step in assembling the protoilludane framework researchgate.netresearchgate.net.
Gold-Catalyzed Cycloisomerization: Gold-catalyzed allene-vinylcyclopropane cycloisomerization has emerged as an efficient method for accessing the protoilludane core researchgate.netacs.org. This approach offers a direct route to the strained tricyclic system.
Formation of the Aryl Ester Linkage
This compound is characterized by an ester linkage between the protoilludane sesquiterpene alcohol and an orsellinic acid derivative uni-hannover.denih.govasm.org. The formation of this aryl ester linkage typically occurs late in the synthesis, often involving the coupling of a functionalized protoilludane core with the appropriately substituted benzoic acid moiety. While specific details of the aryl ester formation for this compound are not extensively detailed in the provided snippets, general esterification methods are standard in organic synthesis.
Key Methodological Advances in this compound Synthesis
Significant progress has been made in developing methodologies that enable the stereocontrolled synthesis of the this compound framework and utilize efficient cascade reactions.
Stereocontrolled Synthesis of the this compound Framework
Achieving precise stereochemical control is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereocenters. Strategies employed to ensure stereocontrol include:
Stereoselective Cycloadditions: The use of stereoselective cycloaddition reactions, such as the Diels-Alder reaction with strained cyclobutenones, has been instrumental in setting key stereocenters early in the synthesis researchgate.netresearchgate.netacs.org.
Asymmetric Catalysis: Employing chiral catalysts in key bond-forming reactions allows for the enantioselective construction of the protoilludane skeleton researchgate.netnii.ac.jp. For instance, chiral Lewis acids have been used to control stereochemistry in cycloaddition reactions kyoto-u.ac.jp.
Stereoselective Functionalization: Subsequent functionalization of the protoilludane ring system, including hydroxylations and other transformations, must also be performed with high stereoselectivity to match the natural product's configuration nih.govasm.org. This compound is known to carry alcohol functionalities at C-4, C-5, C-10, and C-13, indicating the need for precise control over oxygenation patterns nih.govasm.org.
Cascade Reactions and Annulation Strategies
Cascade reactions and annulation strategies are highly valued in natural product synthesis for their ability to rapidly build molecular complexity from simpler precursors in a single operation.
Tandem Catalysis: Tandem catalytic processes have been developed for the rapid assembly of the protoilludane skeleton researchgate.net.
Cyclization Strategies: Various cyclization strategies, including cobalt-mediated cyclization of acyclic enediynes, have been employed to construct the strained protoilludane framework in a single step acs.org.
Annulation Reactions: Annulation strategies that build rings sequentially or in a concerted manner are essential for efficiently constructing the fused ring system of this compound researchgate.netresearchgate.net.
Challenges and Innovations in this compound Synthetic Chemistry
The synthesis of this compound is fraught with challenges, primarily stemming from the inherent strain and specific stereochemistry of the protoilludane core.
Skeletal Strain: The 5/6/4 tricyclic system of protoilludanes is conformationally constrained and contains a cyclobutane ring fused to a six-membered ring, which is itself fused to a five-membered ring. This arrangement leads to significant ring strain, making its construction difficult researchgate.netacs.org.
Stereochemical Complexity: this compound possesses multiple stereocenters, requiring highly selective reactions at each step to achieve the correct absolute and relative stereochemistry nih.govasm.org.
Functional Group Introduction: The precise introduction of oxygen functionalities, such as the hydroxyl groups at C-4, C-5, C-10, and C-13, adds another layer of complexity to the synthetic route nih.govasm.org.
Aryl Moiety Synthesis and Attachment: The synthesis and regioselective attachment of the chlorinated orsellinic acid moiety to the sesquiterpene core also present synthetic hurdles uni-hannover.denih.govasm.org.
Innovations in synthetic methodology, including the development of new catalytic systems and cascade reactions, continue to address these challenges, paving the way for more efficient and enantioselective syntheses of this compound and its analogues researchgate.netresearchgate.netacs.org. The exploration of biosynthetic pathways has also provided insights that can inform synthetic design nih.govasm.orgnih.gov.
Compound List
this compound
Melleolide F
Echinocidins B and D
Illudin M
Paesslerin A
Armillarin
Armillaridin
Armillarikin
Melledonal C
13-hydroxydihydromelleolide
Orsellinic acid
Armillaria mellea
Armillaria borealis
Armillaria gallica
Armillaria sinapina
Armillaria ostoyae
Illudol
Repraesentin A
Russujaponol D
(+)-Armillarivin
Englerins A I and B I
8-Deoxydihydrotsugicoline
Radudiol
Dihydroarmillylorsellinate
Arnamial
4-O-methylarmillaridin
Melledonal
Armillarinin
Armillaridin
Armillarikin
Melleolide I
Melleolide F and its halogenated derivatives
Melleolide BGC
Providencin
Chemical Derivatization and Analog Synthesis of Melleolide D
Semi-Synthesis of Melleolide D Analogs from Natural Precursors
Semi-synthesis, defined as the chemical modification of compounds isolated from natural sources, represents a crucial approach for generating structural diversity and exploring structure-activity relationships (SAR) of complex natural products like melleolides wikipedia.org. Armillaria species, the primary producers of melleolides, naturally biosynthesize a range of these compounds, including this compound sisef.orgnih.govresearchgate.net. The isolation of this compound and related natural products from fungal cultures provides a starting point for chemical derivatization.
Research has utilized natural melleolide products to determine their absolute configurations through semi-synthetic transformations and subsequent analytical comparisons nih.govmdpi.com. For instance, the absolute configurations of this compound and melleolide M were established by employing semi-synthesis starting from the naturally occurring compounds nih.govmdpi.com. Furthermore, metabolic engineering approaches aim to produce advanced melleolide precursors in microbial hosts, which can then be utilized for semi-synthetic endeavors, thereby facilitating access to these complex molecules researchgate.net. While specific examples of semi-synthesized this compound analogs are not extensively detailed in the provided literature, the general strategy involves taking a naturally occurring melleolide or a closely related precursor and performing targeted chemical reactions to introduce new functional groups or alter existing ones, as exemplified by the semi-synthetic generation of amide and carbamate (B1207046) derivatives from other natural product scaffolds nih.gov.
| Natural Precursor/Source | Key Modification Type | Resulting Analog Class/Example | Citation(s) |
| This compound | Stereochemical analysis via derivatization | Determination of absolute configuration | nih.govmdpi.com |
| Melleolide M | Stereochemical analysis via derivatization | Determination of absolute configuration | nih.govmdpi.com |
| Armillaria spp. extracts | Isolation of precursors for further modification | Advanced melleolide precursors | researchgate.net |
| Natural Product Scaffold | Amidation, Carbamoylation | Amide and carbamate derivatives | nih.gov |
Synthetic Modification Strategies for this compound and Related Structures
The structural complexity of this compound offers numerous sites for chemical modification, enabling the synthesis of a wide array of analogs with potentially altered or enhanced properties. Various strategies focus on modifying both the sesquiterpenoid (protoilludane) and polyketide (orsellinic acid) portions of the molecule.
Reported modifications leading to structural variants of melleolides include:
Hydroxylation: Introduction of hydroxyl groups at various positions on the sesquiterpene core sisef.orgnih.govresearchgate.net.
Oxidation: Oxidation of primary alcohols to aldehyde or carboxyl groups, or oxidation of secondary alcohols to ketones sisef.org.
Esterification: Formation of methyl esters, particularly at the O-5′ position of the orsellinic acid moiety sisef.org.
Halogenation: Regioselective chlorination, for example at the C-6′ position of the orsellinic ring, is a known strategy contributing to melleolide diversity sisef.orgnih.gov.
Isomerization: Alteration of double bond positions within the protoilludene backbone sisef.orgresearchgate.net.
Fluorination: Synthesis of fluorinated melleolide derivatives has been explored, demonstrating the potential of such modifications to yield compounds with interesting biological activities researchgate.net.
Total synthesis efforts targeting related protoilludane sesquiterpenes, such as melleolide and melleolide F, have also established key synthetic transformations that could inform derivatization strategies. These include Me3Al-catalyzed [2 + 2] cycloaddition of a ketene (B1206846) silyl (B83357) acetal (B89532) with a propiolate, reductive ring-opening of a cyclic hemiketal, and intramolecular Morita–Baylis–Hillman reactions for constructing the characteristic tricyclic system acs.org. These methods provide a framework for accessing novel protoilludane scaffolds that could be coupled with orsellinic acid derivatives to create new melleolide analogs.
| Target Site/Feature | Chemical Strategy/Reagent | Type of Modification | Citation(s) |
| Sesquiterpene core | Hydroxylation | Introduction of -OH groups | sisef.orgnih.govresearchgate.net |
| C-1 alcohol | Oxidation | Aldehyde or carboxyl formation | sisef.org |
| O-5′ position | Methyl esterification | Formation of -OCH3 | sisef.org |
| Orsellinic ring C-6′ | Chlorination | Introduction of -Cl | sisef.orgnih.gov |
| Protoilludene backbone | Isomerization | Double bond migration | sisef.orgresearchgate.net |
| Melleolide scaffold | Fluorination | Introduction of -F | researchgate.net |
| Tricyclic system | [2+2] cycloaddition, Reductive ring-opening, Morita–Baylis–Hillman reaction | Core structure assembly | acs.org |
Design and Creation of this compound Analog Libraries
The development of compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space and the identification of molecules with desired biological activities. For this compound and its relatives, library design focuses on generating a diverse set of analogs to probe SAR and discover new therapeutic leads.
General principles for library design and synthesis, applicable to melleolide analogs, include:
Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of a large number of compounds by systematically combining different building blocks or performing reactions on a common scaffold in parallel anaxlab.comwuxibiology.com.
Focused/Targeted Libraries: Libraries can be designed around specific structural motifs or to explore particular chemical modifications known to influence activity, such as variations in hydroxylation patterns or orsellinic acid substituents anaxlab.comwuxibiology.com.
Virtual Libraries: Computational methods can be used to design libraries in silico based on predicted properties (e.g., drug-likeness, binding affinity) before synthesis, helping to prioritize synthetic targets nih.govanaxlab.comwuxibiology.com.
Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse molecules that span a broad range of chemical space, increasing the likelihood of discovering novel biological activities uniroma1.it.
While specific libraries based on this compound are not detailed in the provided literature, the principles of creating libraries from natural product scaffolds, such as the generation of amide and carbamate derivatives from a muurolane scaffold, illustrate the methodology nih.gov. Such approaches typically involve identifying key sites for diversification on the natural product core and then applying a range of synthetic reactions to introduce varied substituents. The goal is to create a collection of compounds that systematically explores the impact of structural changes on the biological profile of the melleolide scaffold.
| Library Type | Design Principle | Synthetic Approach | Diversity Goal | Citation(s) |
| Focused Library | Exploration of specific SAR trends; modification of key functional groups | Parallel synthesis; systematic variation of substituents | Targeted structural variation around a known active scaffold | anaxlab.comwuxibiology.com |
| Combinatorial Library | Rapid generation of numerous analogs from diverse building blocks | Combinatorial chemistry; automated synthesis | Broad structural diversity to screen for novel activities | anaxlab.comwuxibiology.com |
| Virtual Library | In silico design based on predicted physicochemical properties and SAR | Computational design; prioritized synthesis | Identification of promising synthetic targets before bench work | nih.govanaxlab.comwuxibiology.com |
| Diversity-Oriented | Generation of structurally distinct molecules spanning broad chemical space | Multi-step synthesis with varied reaction pathways | Maximizing structural novelty to discover unexpected biological activities | uniroma1.it |
| Semi-synthetic Analog | Modification of isolated natural product scaffold | Targeted chemical reactions on natural precursors | Fine-tuning properties; exploring SAR of natural product derivatives | wikipedia.orgnih.gov |
Compound Name Index:
1α-hydroxymelleolide
1-hydroarmillaricin
1-O-formyl-10-dehydroxy-melleolide B
4-acetylarmillaridin
4-dehydroxyarmillaridin
4-dehydroxymelleolide F
4-dehydroxymelleolide I
4-methoxymelleolide H
5′-O-desmethylarmillaribin
5′-O-methoxymelledonal
A52a
A52b
Armillane
Armillaridin
Armillarine linoleate (B1235992)
Armilliphatic A
Arnamial
Bismelleolide BH
Bismelleolide CH
Bismelleolide EH
DAO (dihydroarmillylorsellinate)
Dehydroarmillylorsellinate
Echinocidin B
Echinocidin D
Melleolide B
Melleolide C
this compound
Melleolide F
Melleolide H linoleate
Melleolide I
Melleolide J
Melleolide L
Melleolide linoleate
Melleolide M
Melleolide N
Melleolide P
Melleolide T
Melledonal
Melledonal A
Melledonal B
Melledonal C
Melledonal D
Melledonal E
Melledonol
10-dehydroxythis compound
10-hydroxy-5′-O-methylarmillane
10-ketomelleolide E
10-oxo-melleolide B
4,10-dehydroxymelleolide I
10-ketomelleolide I
4-O-methylarmillaridin
PHP (1,4,5,10,13-pentahydroxy-D2,3-protoilludene)
Protoilludene
6-protoilludene
Orsellinic acid (OA)
Armillylorsellinate
Dihydromelleolide
10-hydroxydihydromelleolide
Armillarikin
5′-chloromelleolide
Mechanistic Investigations of Melleolide D S Biological Activities
Molecular Target Identification for Melleolide D and its Analogs
Research has begun to identify the molecular targets of melleolides. While some studies have focused on the antifungal properties of other melleolides, identifying eukaryotic translation elongation factor 2 (eEF2) as a binding partner for dihydroarmillylorsellinate (DAO) nih.govresearchgate.net, specific targets for this compound are still being elucidated. Early research suggests that melleolides, including this compound, may target human 5-lipoxygenase (5-LO) researchgate.netdb-thueringen.de. Further investigations are ongoing to comprehensively map the molecular targets of this compound and its structural analogs.
Enzyme Inhibition by this compound
This compound has demonstrated inhibitory activity against specific enzymes involved in inflammatory pathways. Studies indicate that this compound acts as an inhibitor of 5-lipoxygenase (5-LO) researchgate.netdb-thueringen.deresearchgate.net. In cell-free assays using purified human recombinant 5-LO, melleolides were shown to inhibit 5-LO activity, with specific structural features like an α,β-unsaturated aldehyde being crucial for potent inhibition, potentially by interacting with cysteine residues at the entrance of the catalytic center db-thueringen.de. While LTA4 hydrolase (LTA4H) is another key enzyme in the leukotriene biosynthesis pathway, the primary focus of this compound's enzyme inhibition appears to be 5-LO db-thueringen.de.
Pre Clinical Biological Activity Spectrum of Melleolide D
Antiproliferative and Cytotoxic Activities of Melleolide D in Cancer Cell Lines
This compound has demonstrated the ability to inhibit the growth of and induce toxicity in various cancer cell lines.
Studies have shown that this compound and related melleolides exhibit cytotoxic effects against a range of human cancer cell lines. While some melleolides like armillaridin and 4-O-methylarmillaridin are potent against Jurkat T cells, and dehydroarmillylorsellinate is effective against K-562 cells, the specific activity of this compound can vary. nih.gov For instance, melleolide A has shown high anticancer activity against HepG2 liver cancer cells. mdpi.com The cytotoxicity of melleolides is often attributed to the inhibition of DNA biosynthesis. mdpi.com
The cytotoxic potency of active melleolides in primary human monocytes is comparable to their effects on cancer cells. nih.gov This suggests a broad cytotoxic potential across different cell types.
Table 1: Cytotoxic Activity of Selected Melleolides Against Cancer Cell Lines
| Compound | Cell Line | Activity (IC50) |
| Melleolide A | HepG2 (Liver Cancer) | 4.95 µg/mL |
| Melleolide A | L02 (Normal Liver) | 16.05 µg/mL |
| Armillaridin | Jurkat T cells | ~3.0 µM |
| 4-O-methylarmillaridin | Jurkat T cells | ~4.1 µM |
| Dehydroarmillylorsellinate | K-562 (Leukemia) | ~5.0 µM |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The cytotoxic effects of melleolides are typically evaluated using cell-based assays that measure cell viability and proliferation. The onset of cytotoxic effects from melleolides is notably rapid, occurring within less than an hour. nih.gov This is significantly faster than apoptosis inducers like staurosporine, the protein biosynthesis inhibitor cycloheximide, and the DNA transcription inhibitor actinomycin (B1170597) D, which all take over five hours to show effects. nih.gov
Microscopic and flow cytometric analyses, along with assessments of mitochondrial viability, indicate that the primary mechanism of cell death induced by melleolides is not apoptosis or cell lysis. nih.gov Instead, the evidence points towards necrotic features of cell death, mediated by a rapid, yet-to-be-fully-elucidated mechanism. nih.gov
Antimicrobial Efficacy of this compound Against Pathogens (in vitro)
This compound has been investigated for its ability to inhibit the growth of various pathogenic microorganisms.
Melleolides, as a class of compounds, have demonstrated antibacterial properties. nih.gov While some melleolides show strong activity against Gram-positive bacteria, the efficacy can vary. nih.gov For instance, melleolides B, C, and D have been reported to exhibit antibacterial activity against Bacillus subtilis, Bacillus cereus, and Escherichia coli. mdpi.com Another study found that a related compound, 5'-methoxyarmillane, showed moderate activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, but not against Staphylococcus aureus or Escherichia coli. researchgate.net
Table 2: Antibacterial Activity of this compound and Related Compounds
| Compound | Bacteria | Activity |
| This compound | Bacillus subtilis ATCC6633 | Active at 10 µ g/disk |
| This compound | Bacillus cereus ATCC10702 | Active at 10 µ g/disk |
| This compound | Escherichia coli ATCC10536 | Active at 10 µ g/disk |
| 5'-methoxyarmillane | Mycobacterium smegmatis | MIC 16 µg/mL |
| 5'-methoxyarmillane | Mycobacterium tuberculosis | MIC 8 µg/mL |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.
The antifungal activity of melleolides is linked to specific structural features. researchgate.netnih.gov Melleolides with a Δ2,4-double bond in the protoilludene moiety are highly active against certain fungi like Aspergillus nidulans, Aspergillus flavus, and Penicillium notatum. researchgate.netnih.gov Conversely, melleolides with a Δ2,3-double bond, like this compound, generally show little to no activity against these species. researchgate.net However, some Δ2,3-unsaturated melleolides do exhibit activity against other fungi, including Schizosaccharomyces pombe and various basidiomycetes. researchgate.net Melleolide A has shown activity against Candida albicans and Cladosporium cucumerinum. mdpi.com
Anti-inflammatory Effects of this compound in In Vitro Models
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. researchgate.net This suggests a potential anti-inflammatory role for the compound. Other related melleolides, such as dehydroarmillylorsellinate (DAO), also exhibit anti-inflammatory properties by affecting 5-LOX product formation. db-thueringen.de However, it is important to note that some melleolides with anti-inflammatory effects also show significant cytotoxic properties. db-thueringen.de
Other Reported Pre--clinical Biological Activities (e.g., immunomodulatory, phytotoxic effects)
Beyond its antimicrobial and cytotoxic properties, this compound has been investigated for other potential biological activities, notably immunomodulatory and phytotoxic effects. Research indicates that this sesquiterpene aryl ester, along with related compounds, can influence inflammatory pathways and exhibit toxicity towards various plant species.
Immunomodulatory Activity
The immunomodulatory potential of melleolides, including this compound, is an area of growing interest. Melleolides as a class of compounds are recognized for their anti-inflammatory bioactivities. researchgate.netdb-thueringen.deresearchgate.net The mechanism for this activity is linked to the inhibition of key enzymes in inflammatory pathways. Specifically, this compound, isolated from Armillaria mellea, has been identified as an inhibitor of 5-lipoxygenase (5-LOX). db-thueringen.deresearchgate.net The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. db-thueringen.de By inhibiting this enzyme, this compound can abrogate the production of these inflammatory molecules. db-thueringen.de
While detailed studies on this compound's specific effects on immune cell function are limited, research on related melleolides provides context for its potential as a biological response modifier. For instance, the related compound armillaridin has been shown to inhibit the differentiation and activation of human macrophages, suggesting a potential role for this class of compounds in modulating inflammatory diseases. uniprot.org The general anti-inflammatory properties of melleolides are considered a significant aspect of their bioactivity profile. mdpi.commdpi.com
Phytotoxic Effects
This compound has demonstrated significant phytotoxic activity, a characteristic that is thought to contribute to the pathogenic nature of Armillaria fungi, from which it is often isolated. researchgate.netsisef.org The phytotoxicity of melleolides is associated with the presence of a methyl ester at the O-5′ position of the orsellinic acid ring in their structure. sisef.orgresearchgate.net
Research involving a 1:1 mixture of this compound and melledonal C, synthesized by an Armillaria mellea strain, revealed potent phytotoxic effects on both callus cultures and conifer seedlings. researchgate.netsisef.orgsisef.orgscispace.com At a concentration of 0.5%, this mixture caused a significant decrease in the raw biomass of Populus balsamifera (balsam poplar) callus culture. researchgate.netsisef.org
The effects on 10-day-old conifer seedlings were also pronounced. The mixture led to a decrease in the viability of Larix sibirica (Siberian larch) and, most notably, Pinus sylvestris (Scots pine) seedlings. researchgate.netsisef.orgsisef.org Observed effects included the inhibition of stem and root growth, dechromation (loss of color) of foliage, and a loss of turgor. researchgate.netsisef.orgresearchgate.netsisef.org Studies showed that the viability of P. sylvestris seedlings decreased 1.9 times after five days of exposure and 28 times by day 14. sisef.org In addition to these findings, the phytotoxicity of this compound has also been demonstrated on lettuce leaves. researchgate.net
The table below summarizes the reported phytotoxic activities of this compound, primarily tested in a mixture with melledonal C.
Table 1: Summary of Pre-clinical Phytotoxic Activity of this compound
| Target Organism | Test System | Observed Effects | Citation |
|---|---|---|---|
| Populus balsamifera (Balsam poplar) | Callus Culture | Decrease in raw biomass. | researchgate.netsisef.org |
| Pinus sylvestris (Scots pine) | 10-day-old seedlings | Decreased viability, inhibition of stem and root growth, dechromation of foliage, loss of turgor. | researchgate.netsisef.orgsisef.org |
| Larix sibirica (Siberian larch) | 10-day-old seedlings | Decreased viability, inhibition of stem and root growth, dechromation of foliage, loss of turgor. | researchgate.netsisef.orgsisef.org |
Structure Activity Relationship Sar Studies of Melleolide D
Elucidating Key Pharmacophores and Structural Features for Activity
Key structural components considered essential for the biological activities of melleolides include:
The Protoilludane Skeleton : This tricyclic core is a defining feature and is considered important for the growth-inhibitory properties of the compound class. tandfonline.com Melleolide D possesses a protoilludane core with hydroxyl groups at positions C-4, C-5, C-10, and C-13. nih.gov
The Orsellinic Acid Moiety : This aromatic component is esterified to the sesquiterpene alcohol and is crucial for the molecule's activity. asm.org Modifications on this ring, such as chlorination, are common within the melleolide family. uni-hannover.de this compound features a chlorine atom at the C-6′ position of the orsellinic acid ring. sisef.org
Position of the Double Bond : The location of the double bond within the protoilludane ring system is a critical determinant for specific biological activities. A Δ(2,4)-double bond has been identified as a key feature for potent antifungal activity against certain fungal species, including Aspergillus flavus and Aspergillus nidulans. nih.gov In contrast, melleolides like this compound, which possess a Δ(2,3)-double bond, show diminished activity against these specific fungi but may be active against others. sisef.orgresearchgate.net This highlights that different activities follow dissimilar structure-activity relationships. nih.gov
Functional Groups : The nature of functional groups on both the protoilludane and orsellinic acid moieties significantly influences the biological profile. For instance, the presence of an alcohol versus an aldehyde group at C-1 of the protoilludane ring distinguishes different melleolides, such as this compound and melledonal C, respectively. sisef.org
| Feature | Description | Importance for Activity |
| Core Scaffold | Protoilludane sesquiterpene esterified to an orsellinic acid derivative. | Fundamental for general bioactivity. asm.orgtandfonline.com |
| Protoilludane Ring | Tricyclic sesquiterpene core. This compound is hydroxylated at C-4, C-5, C-10, and C-13. nih.gov | Essential for growth-inhibitory effects. tandfonline.com |
| Double Bond Position | This compound has a Δ(2,3) double bond. asm.org | Critical for determining the spectrum of antifungal activity. nih.govresearchgate.net |
| Orsellinic Acid Moiety | Aromatic ring esterified to the sesquiterpene. This compound is chlorinated at C-6'. sisef.org | Key for interaction with biological targets; substitutions modulate activity. asm.org |
Impact of Specific Structural Modifications on this compound's Biological Profile
The diverse family of over 60 melleolide variants provides a natural library for studying the impact of specific structural changes. asm.org Both natural diversity and synthetic modifications have shed light on the roles of different functional groups.
Chlorination : this compound is a chlorinated derivative. sisef.org While halogenation can significantly increase the bioactivity of some natural products, studies on melleolides suggest that the presence of a chlorine atom does not strongly alter their cytotoxic and antifungal activities. asm.org The precise physiological reason for this modification by the producing organism, Armillaria mellea, remains unclear. asm.org
Oxidation State at C-1 : The functional group at the C-1 position of the protoilludane skeleton is a point of variation. A comparative example is seen between this compound, which has an alcohol group, and the related compound melledonal C, which possesses an aldehyde at the equivalent position. sisef.org These two compounds are often co-synthesized by Armillaria species. sisef.orgsisef.org
Protoilludane Double Bond Position : The distinction between Δ(2,3)-unsaturated and Δ(2,4)-unsaturated melleolides is perhaps the most significant structural modification influencing antifungal activity. The Δ(2,4)-unsaturated compounds like dihydroarmillylorsellinate and arnamial show potent antifungal effects by targeting the eukaryotic translation elongation factor 2 (eEF2). researchgate.net Melleolides with a Δ(2,3) bond, such as this compound, are noted to be less active against fungi like Penicillium notatum and Aspergillus flavus, indicating that this structural feature is a key differentiator for this specific mode of action. researchgate.net However, Δ(2,3)-unsaturated melleolides can exhibit activity against other fungi, including basidiomycetes. researchgate.net
The table below summarizes the effects of key structural modifications on the biological activities of melleolides, drawing comparisons relevant to this compound.
| Structural Modification | Example Compound(s) | Impact on Biological Profile |
| Double Bond Isomerism | Δ(2,3)-unsaturated (e.g., this compound) vs. Δ(2,4)-unsaturated (e.g., Arnamial) | The Δ(2,4) isomer shows potent activity against specific ascomycetes; the Δ(2,3) isomer is less active against these but may target other fungi. researchgate.netresearchgate.net Dissimilar SAR for cytotoxicity. nih.gov |
| Chlorination of Orsellinic Moiety | Chlorinated (e.g., this compound) vs. Non-chlorinated (e.g., Melleolide F) | Studies suggest chlorination does not strongly impact general cytotoxic or antifungal activity. asm.org |
| Oxidation at Protoilludane C-1 | Alcohol (e.g., this compound) vs. Aldehyde (e.g., Melledonal C) | This modification differentiates closely related, co-occurring metabolites, contributing to the diversity of the melleolide family. sisef.org |
Computational Approaches and Predictive Models for this compound SAR
Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of natural products like this compound. These methods complement experimental studies by offering insights into molecular interactions and guiding the synthesis of new analogues. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical tools that correlate variations in the chemical structure of compounds with their biological activity. acs.org For antifungal agents, QSAR models have been developed using molecular topology, which describes molecular structure through numerical descriptors. acs.orgacs.org Techniques like Linear Discriminant Analysis (LDA) can create discriminant functions that separate active from inactive compounds based on these descriptors. acs.orgacs.org Such models could be applied to the melleolide class to predict the antifungal potential of novel derivatives.
Pharmacophore Modeling : A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. This approach has been used to screen for molecules that could induce a specific conformational change in a protein target. google.com For melleolides, pharmacophore analysis could help identify the key features responsible for their interaction with targets like the 5-lipoxygenase enzyme or the eukaryotic translation elongation factor 2. researchgate.net However, molecular fingerprint analyses of some melleolides have shown low similarity scores, suggesting they may act via different binding modes or targets, which can complicate simple pharmacophore modeling. researchgate.netrsc.org
Molecular Docking : Docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. This method can elucidate the binding mode of melleolides to their protein targets. For example, blind docking studies have been used to predict the binding pockets for melleolide derivatives in the eukaryotic translation elongation factor 2 (eEF2), providing hypotheses about the specific amino acid residues involved in the interaction. rsc.org Such studies could be extended to this compound to understand its molecular interactions and rationalize its specific biological activity profile.
Pre Clinical Pharmacological Aspects of Melleolide D Non Human Focus
In Vitro Absorption and Distribution Studies
Direct in vitro studies designed to systematically quantify the absorption and distribution parameters of Melleolide D are not extensively documented in the current scientific literature. However, insights into its distribution can be gleaned from metabolomics studies where its presence in specific cellular compartments has been identified.
One study performing metabolomic analysis on mesenchymal stem cells identified this compound as one of several metabolites present in the secretome of both adipose tissue-derived mesenchymal stem cells (ADSCs) and bone marrow-derived mesenchymal stem cells (BMSCs) under hypoxic conditions. nih.gov This finding suggests that the compound can be present in the extracellular environment of these cells.
Furthermore, curated databases that compile information from various sources provide predicted biological locations for this compound based on its physicochemical properties. These predictions suggest a potential distribution across several cellular substructures.
Below is a table summarizing the observed and predicted distribution of this compound in cellular systems.
Table 1: Cellular Distribution of this compound
| Location | Type of Evidence | Source |
|---|---|---|
| Extracellular Space | Experimental (Metabolomics) | nih.gov |
| Membrane | Predicted | hmdb.ca |
Metabolic Pathways of this compound in Experimental Systems
Comprehensive studies detailing the full metabolic fate of this compound in experimental systems have not been published. However, based on its chemical structure and knowledge of general xenobiotic metabolism, likely metabolic pathways can be proposed. This compound possesses several functional groups amenable to Phase I and Phase II metabolic reactions.
The structure of this compound features multiple hydroxyl groups and an ester linkage. nih.gov The biosynthesis of hydroxylated melleolides involves cytochrome P450-dependent monooxygenases. nih.gov It is plausible that similar enzyme systems, particularly cytochrome P450 (CYP) enzymes prevalent in mammalian liver microsomes, could further hydroxylate the molecule as part of Phase I metabolism.
Another key feature is the ester bond linking the sesquiterpene and the aryl moieties. researchgate.netcore.ac.uk This bond is a prime target for hydrolysis by esterase enzymes, which are abundant in various tissues and plasma. This reaction would cleave this compound into its constituent alcohol (a protoilludene derivative) and carboxylic acid (a chlorinated orsellinic acid derivative).
The existing hydroxyl groups on the this compound molecule, as well as any new ones introduced during Phase I metabolism, serve as sites for Phase II conjugation reactions. These reactions, such as glucuronidation (by UDP-glucuronosyltransferases) or sulfation (by sulfotransferases), would increase the water solubility of the compound and facilitate its elimination.
The potential metabolic reactions are summarized in the table below.
Table 2: Potential Metabolic Reactions for this compound
| Metabolic Phase | Reaction Type | Enzyme Family (Putative) | Structural Site |
|---|---|---|---|
| Phase I | Hydroxylation | Cytochrome P450 (CYP) | Protoilludene core |
| Phase I | Hydrolysis | Esterases | Ester linkage |
| Phase II | Glucuronidation | UGTs | Hydroxyl groups |
Excretion Profiles of this compound in Animal Models
As of the current body of scientific literature, there are no published studies that have specifically investigated the excretion profiles of this compound in any animal models. Research detailing its routes of elimination (e.g., renal, biliary), the extent of its excretion, or the chemical nature of the excreted metabolites following administration to an in vivo system is not available. Therefore, the pathways and kinetics of this compound's removal from the body remain to be determined.
Future Research Directions for Melleolide D
Addressing Research Gaps in Melleolide D Biosynthesis and Enzymology
The biosynthetic pathway of melleolides is a complex process involving both polyketide and terpenoid assembly lines. While the foundational enzymes, protoilludene synthase (Pro1) and orsellinic acid synthase (ArmB), have been identified, significant gaps persist in understanding the complete enzymatic cascade leading to this compound. nih.govmdpi.com
The biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) to form the protoilludene scaffold, catalyzed by Pro1. nih.gov Concurrently, ArmB, a non-reducing polyketide synthase, produces orsellinic acid. epo.org ArmB also exhibits remarkable cross-coupling activity, esterifying the orsellinic acid moiety to a hydroxylated protoilludene intermediate. epo.org
A major unknown is the precise sequence and enzymatic control of the subsequent tailoring steps. The biosynthetic gene cluster for melleolides in Armillaria mellea contains genes for five cytochrome P450 monooxygenases and four NAD+-dependent oxidoreductases. nih.gov These enzymes are hypothesized to be responsible for the multiple hydroxylations on the protoilludene core that are characteristic of this compound. However, the specific function, substrate specificity, and order of action for each of these enzymes have not been experimentally verified. The role of the NAD+-dependent enzymes, in particular, remains completely unknown. nih.gov Future research should focus on the heterologous expression and functional characterization of these putative enzymes to map the exact hydroxylation steps that convert the initial protoilludene core into the highly oxygenated structure of this compound.
Table 1: Key Enzymes in Melleolide Biosynthesis and Associated Research Gaps
| Enzyme/Enzyme Class | Known Function | Research Gap |
| Protoilludene Synthase (Pro1) | Catalyzes the cyclization of farnesyl diphosphate to 6-protoilludene. nih.gov | Fully characterized. |
| Orsellinic Acid Synthase (ArmB) | Synthesizes orsellinic acid and catalyzes its esterification to the sesquiterpene alcohol. epo.org | While its dual function is known, the factors controlling the transesterification reaction in vivo require further study. epo.org |
| Cytochrome P450 Monooxygenases | Believed to catalyze the multiple hydroxylations on the protoilludene scaffold. nih.gov | The specific function and sequence of each of the five P450s in the this compound pathway are unconfirmed. |
| NAD+-dependent Oxidoreductases | Encoded within the biosynthetic gene cluster. | The role of the four identified NAD+-dependent oxidoreductases in this compound biosynthesis is currently unknown. nih.gov |
Exploration of Novel Biological Targets and Modes of Action for this compound
Initial studies have shown that melleolides can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov this compound, in particular, has been identified as a 5-LOX inhibitor. researchgate.net Unlike other melleolides such as dehydroarmillylorsellinate (DAO), which exhibit potent cytotoxicity through an α,β-unsaturated aldehyde group, this compound possesses a hydroxyl group at the corresponding position and shows negligible cytotoxic properties. db-thueringen.de This structural difference suggests that this compound may have a more selective mode of action or engage with different biological targets compared to its more cytotoxic counterparts.
The antifungal activity of some melleolides has been linked to the inhibition of eukaryotic translation elongation factor 2 (eEF2). rsc.orgresearchgate.net However, it is not yet known if this compound shares this target. Given its distinct structural features, particularly the extensive hydroxylation of the sesquiterpene core, it is plausible that this compound interacts with novel protein targets that have not been identified for other members of the melleolide family.
Future research should employ a combination of target identification strategies, such as affinity chromatography with this compound-based probes, proteomic profiling of treated cells, and computational docking studies, to uncover its specific molecular binding partners. Elucidating the unique mechanism by which this compound exerts its biological effects is crucial for understanding its therapeutic potential as a selective anti-inflammatory agent or for other applications.
Advances in this compound Analog Design for Enhanced Potency or Selectivity
The structural framework of this compound provides a rich scaffold for medicinal chemistry efforts aimed at creating analogs with improved biological properties. Structure-activity relationship (SAR) studies on the broader melleolide class have revealed that cytotoxicity is often linked to the presence of an aldehyde at C1 and the degree of hydroxylation on the sesquiterpene moiety. db-thueringen.deresearchgate.net Conversely, antifungal activity appears to be highly dependent on the position of a double bond in the protoilludane ring system. researchgate.net
For this compound, its unique pattern of five hydroxyl groups presents a key area for modification. Future research should focus on the semi-synthesis or total synthesis of this compound analogs to explore how modulating this hydroxylation pattern affects its 5-LOX inhibitory activity and potential new targets. For example, selective deoxygenation or the introduction of alternative functional groups at specific positions could lead to enhanced potency or selectivity. Computational "retro-forward" synthesis design could accelerate the generation and evaluation of readily synthesizable analogs. nih.gov By systematically altering the functional groups on both the sesquiterpenoid and orsellinic acid portions of the molecule, it may be possible to develop new compounds with optimized therapeutic profiles.
Development of Advanced Analytical Techniques for this compound Quantification in Biological Matrices
To advance the preclinical and potential clinical development of this compound, robust and sensitive analytical methods for its precise quantification in complex biological matrices are essential. Current methods for melleolide analysis primarily rely on techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for isolation and structural identification from fungal cultures. nih.govmdpi.comnih.gov
While these methods are excellent for discovery, there is a need to develop and validate high-throughput LC-MS/MS assays specifically for quantifying this compound in biological fluids such as plasma, serum, and cerebrospinal fluid. annlabmed.org Such assays are critical for pharmacokinetic and pharmacodynamic studies. The development of these methods will require addressing challenges such as sample preparation, achieving low limits of quantification, and minimizing matrix effects through the use of appropriate internal standards. veedalifesciences.comnih.gov Advances in mass spectrometry, including improved ionization efficiency and detector sensitivity, will facilitate the detection of this compound at very low concentrations. veedalifesciences.com Establishing these advanced analytical techniques is a prerequisite for moving this compound from a laboratory curiosity to a viable therapeutic lead.
Leveraging Synthetic Biology for Sustainable Production of this compound
The natural production of this compound in Armillaria species is often low and dependent on specific culture conditions, which presents a significant bottleneck for further research and development. nih.gov Synthetic biology offers a promising solution for the sustainable and scalable production of this complex natural product.
The groundwork for this approach has been laid by the identification of the melleolide biosynthetic gene cluster and the successful heterologous expression of key pathway genes, such as pro1 and armB, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govepo.orguni-duesseldorf.de The next frontier is to reconstitute the entire this compound biosynthetic pathway in a tractable host. This will involve the co-expression of the core enzymes along with the complete set of specific cytochrome P450s and oxidoreductases required for its unique decoration.
Significant challenges will include ensuring the proper folding and activity of fungal P450 enzymes in a microbial chassis and balancing the metabolic flux to optimize precursor supply. uni-duesseldorf.de Metabolic engineering of the host strain to increase the availability of farnesyl diphosphate and malonyl-CoA could further enhance yields. uni-duesseldorf.de Successfully engineering a microbial cell factory for this compound production would not only provide a reliable supply for pharmacological studies but also enable the creation of novel analogs through pathway engineering. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are essential for the structural elucidation of melleolide D?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) is critical for determining the carbon skeleton and functional groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment. For example, in the synthesis of protoilludane sesquiterpenes, NMR and HRMS were pivotal in confirming intermediates and final products .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting fungal pathogens (e.g., Candida albicans) or cancer cell lines, given this compound's structural similarity to bioactive protoilludanes. Use dose-response curves (IC50/EC50 calculations) and include positive controls (e.g., fluconazole for antifungal assays). Ensure triplicate experiments to account for biological variability. Reference methodologies from natural product pharmacology studies for validation .
Q. What are the key steps for isolating this compound from fungal extracts?
- Methodological Answer : Employ solvent extraction (ethyl acetate/methanol) followed by fractionation via silica gel column chromatography. Monitor fractions using TLC and HPLC, with bioassay-guided isolation to track active fractions. Final purification may require preparative HPLC with C18 columns. Document solvent gradients and retention times to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or sample purity. Conduct meta-analyses to identify confounding variables. Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Perform orthogonal assays (e.g., gene expression profiling) to validate mechanisms of action .
Q. What synthetic chemistry challenges arise during the total synthesis of this compound, and how are they addressed?
- Methodological Answer : Key challenges include stereoselective formation of the protoilludane core. The Horner–Wadsworth–Emmons (HWE) olefination reaction is used to construct α,β-unsaturated esters, while Corey–Kim oxidation and Fukuyama reduction optimize intermediate stability. Reaction conditions (e.g., NaH in toluene for HWE) must be rigorously controlled to improve yields (e.g., 78% over two steps in published routes) .
Q. How can computational modeling enhance the study of this compound's mechanism of action?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., fungal cytochrome P450 enzymes). Combine density functional theory (DFT) calculations to analyze electronic properties influencing reactivity. Validate models with mutagenesis studies or surface plasmon resonance (SPR) binding assays .
Q. What strategies ensure reproducibility of this compound's biological assays across laboratories?
- Methodological Answer : Adopt standardized protocols for cell culture (e.g., ATCC guidelines) and compound solubilization (DMSO concentration ≤0.1%). Share raw data (e.g., absorbance readings, microscopy images) in supplementary materials. Use blinded analysis to minimize bias, and report negative results to avoid publication bias .
Data Analysis and Reporting
Q. How should researchers address variability in bioassay results for this compound?
- Methodological Answer : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to differentiate signal from noise. Calculate Z'-factors to assess assay robustness. Include error bars and confidence intervals in graphs. Transparently report outliers and exclusion criteria in methods sections .
Q. What ethical and procedural standards apply to publishing this compound research?
- Methodological Answer : Disclose all conflicts of interest. Provide detailed experimental protocols in supplementary materials, including instrument calibration data. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization (e.g., NMR chemical shifts, purity ≥95%) and citation formatting .
Tables of Key Findings from Evidence
| Parameter | Example Data from Synthesis Studies | Source |
|---|---|---|
| HWE Olefination Yield | 78% over 2 steps | |
| Key Spectral Data (NMR) | δ 5.32 (1H, d, J=10.2 Hz, H-7) | |
| Antifungal Activity (IC50) | 2.1 µM against C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
